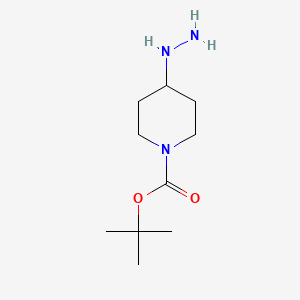

4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid

Overview

Description

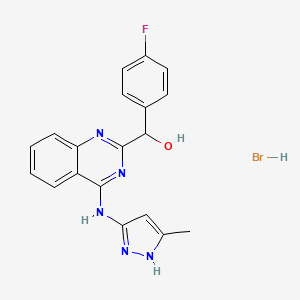

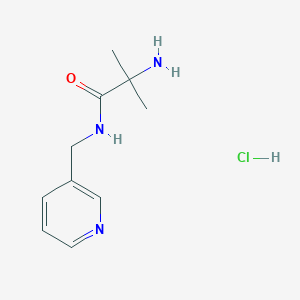

“4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H11FO3 . It is used in scientific research for its diverse applications and exhibits unique properties that make it valuable in various fields, such as pharmaceuticals, organic synthesis, and material science.

Synthesis Analysis

The synthesis of similar compounds like 4-Fluorobenzoic acid can be prepared via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate . Hydrolysis of the ester converts it back to the free acid .Molecular Structure Analysis

The molecular weight of “4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid” is 246.24 . The IUPAC name is 6-fluoro-2’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylic acid .Scientific Research Applications

Synthesis and Chemical Properties

4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid is a compound with potential applications in the synthesis of various pharmaceutical and chemical products. One notable example is the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The study by Qiu et al. (2009) developed a practical pilot-scale method for preparing 2-Fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, highlighting the chemical's role in facilitating the production of medically relevant compounds (Qiu, Gu, Zhang, & Xu, 2009).

Environmental and Biological Applications

The degradation of pharmaceutical compounds and their impact on the environment is a critical area of research. A study on the degradation of acetaminophen by advanced oxidation processes included analysis of degradation by-products, which often involves benzoic acid derivatives. This research is crucial for understanding the environmental fate of pharmaceutical compounds and developing methods for mitigating their impact. The study by Qutob et al. (2022) provides comprehensive insights into the mechanisms and outcomes of such degradation processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacokinetics and Drug Development

The physiologically-based pharmacokinetic analysis of benzoic acid in different species (rats, guinea pigs, humans) by Hoffman and Hanneman (2017) is relevant for assessing dietary exposures and understanding interspecies differences in metabolism and toxicity. This type of analysis helps in the safe and effective development of new drugs and food additives, considering benzoic acid's widespread use as a preservative (Hoffman & Hanneman, 2017).

Safety and Hazards

Mechanism of Action

Mode of Action

Without specific information on “4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid”, it’s difficult to determine its exact mode of action. The presence of a fluorine atom might enhance its ability to form hydrogen bonds with its target, while the carboxylic acid group could be involved in ionic interactions .

Biochemical Pathways

Benzoic acid derivatives can participate in a variety of biochemical reactions, depending on their specific functional groups .

properties

IUPAC Name |

4-fluoro-3-[2-(hydroxymethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-13-6-5-9(14(17)18)7-12(13)11-4-2-1-3-10(11)8-16/h1-7,16H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDHDRLYIMVPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=C(C=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30689044 | |

| Record name | 6-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid | |

CAS RN |

1262011-07-3 | |

| Record name | 6-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone hydrochloride](/img/structure/B1440858.png)

![3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B1440866.png)

![6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride](/img/structure/B1440868.png)